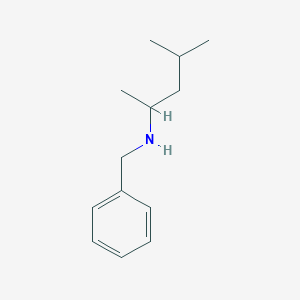

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

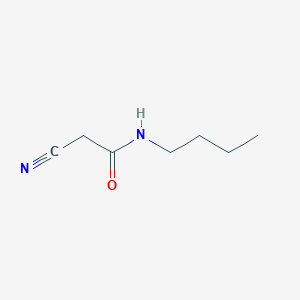

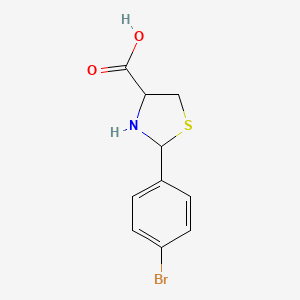

The compound "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with structural similarities, such as benzylamine derivatives and cyclohexanamine moieties. These compounds are of interest due to their potential biological activities and applications in material science .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like cycloalkanes, benzaldehydes, and amines. For instance, the synthesis of N,N'-bis(3-alkoxy-2-hydroxybenzyl)cyclohexane-1,2-diamines involves the formation of Schiff bases followed by complexation with metal ions . Similarly, the synthesis of N-cyclopropylbenzylamine derivatives includes the use of cyclopropanecarbonitrile, followed by a series of reactions such as Curtius rearrangement . These methods could potentially be adapted for the synthesis of "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the X-ray crystal structure of a salen-type ligand with a cyclohexylene backbone has been reported, which provides insights into the influence of substituents on the molecular conformation . Additionally, the crystal structure of a 4'-hydroxy derivative of a cyclohexanone compound reveals the presence of hydrogen bonds and the chair conformation of the cyclohexanone ring .

Chemical Reactions Analysis

The chemical reactivity of benzylamine and cyclohexanamine derivatives is influenced by the presence of substituents on the aromatic ring and the cyclohexane moiety. For instance, the introduction of methoxy and ethoxy groups can affect the electron density and steric hindrance, which in turn can influence the outcome of reactions such as complexation with metals or interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" are determined by their molecular structure. The presence of alkoxy substituents can affect properties like solubility, melting point, and the ability to form intermolecular interactions. For example, the Schiff base ligand with ethoxy groups exhibits strong intramolecular forces as evidenced by its IR and NMR spectra . The antimicrobial activity of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives suggests that the cyclohexane backbone plays a significant role in biological activity .

Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Identification

Analytical Profiles and Detection in Biological Matrices : N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine, along with other psychoactive arylcyclohexylamines, has been characterized using various analytical methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods have been developed for the qualitative and quantitative analysis of these compounds in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Identification in Drug Seizures : In a study investigating new psychoactive substances, N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine was identified among other novel ortho-methoxybenzylated amphetamine-type designer drugs. Mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data were presented (Westphal, Girreser, & Waldmüller, 2016).

Structural Characterization

- X-Ray Diffraction Analysis : The compound has been synthesized and characterized by single crystal X-ray diffraction. This analysis reveals detailed structural information, including the arrangement of atoms and molecular configuration (Li, Liang, & Pan, 2017).

Pharmacological Profiles

- Receptor Interaction Studies : The pharmacological properties of N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine and related compounds have been studied for their interaction with various receptors, including serotonergic, adrenergic, dopaminergic, and histaminergic receptors. Such studies are important for understanding the potential effects and mechanisms of action of these compounds (Rickli, Luethi, Reinisch, Buchy, Hoener, & Liechti, 2015).

Biochemical and Enzymatic Studies

- Lipase and α-Glucosidase Inhibition : Research on novel heterocyclic compounds derived from related structures, including 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, has investigated their potential as inhibitors of lipase and α-glucosidase, enzymes relevant in metabolic processes (Bekircan, Ülker, & Menteşe, 2015).

Enantioselective Synthesis

- Asymmetric Synthesis in Pharmaceutical Production : The compound and its analogs have been utilized in asymmetric synthesis, which is critical in the production of various pharmaceuticals. One such study reports on a new cyclohexylamine oxidase for the deracemization of a key synthetic intermediate in the production of dextromethorphan (Wu, Huang, Wang, Li, Wang, Lin, & Chen, 2020).

Eigenschaften

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNHVEHXYXVMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355136 |

Source

|

| Record name | N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | |

CAS RN |

355817-14-0 |

Source

|

| Record name | N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)

![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)